Thermochemical Instability Relative to Furan: Reaction Driving Force Quantified
The standard enthalpy of formation (ΔfH°gas) of 1-buten-3-yn-2-ol is 83 ± 7 kJ/mol [1], while that of the globally abundant C4H4O isomer furan is -34.9 ± 0.4 kJ/mol [2]. This 118 kJ/mol difference demonstrates that the target compound is substantially less stable than furan, existing in a kinetically trapped state [1]. The elevated enthalpy directly translates to higher chemical potential energy available for exothermic transformations, enabling reactions—such as acid-catalyzed hydration, cycloisomerization, or flash vacuum thermolysis—that are thermodynamically uphill for furan.
| Evidence Dimension | Standard enthalpy of formation in the gas phase (ΔfH°gas) |
|---|---|
| Target Compound Data | 83 ± 7 kJ/mol |
| Comparator Or Baseline | Furan (C4H4O, CAS 110-00-9): -34.9 ± 0.4 kJ/mol |
| Quantified Difference | Δ = 117.9 kJ/mol (target 118 kJ/mol less stable than furan) |
| Conditions | Gas-phase thermochemical data compiled by NIST; target compound data from Turecek et al., 1986 via ion method; furan data from NIST WebBook reference data. |
Why This Matters
This large enthalpy difference directly informs procurement: 1-buten-3-yn-2-ol is a high-energy synthon suitable for exothermic downstream transformations where furan is inert, governing selection for synthetic routes requiring activated alkynes.
- [1] NIST Chemistry WebBook. 1-Buten-3-yn-2-ol. Gas phase thermochemistry data. Data compiled from Turecek, Havlas, et al., 1986. https://webbook.nist.gov/cgi/cbook.cgi?ID=C103905528&Mask=1 (accessed 2026-04-28). View Source
- [2] NIST Chemistry WebBook. Furan. Gas phase thermochemistry data. https://webbook.nist.gov/cgi/cbook.cgi?ID=C110009&Mask=1 (accessed 2026-04-28). View Source
